Ethyl 2-(isopropylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(isopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate is a chemical compound that features a triazole ring, an isopropylamino group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(isopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Isopropylamino Group: This step involves the reaction of the triazole intermediate with isopropylamine under suitable conditions.
Esterification: The final step is the esterification of the resulting compound with ethyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(isopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(isopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors involving the triazole moiety.
Materials Science: The compound can be incorporated into polymers or coordination frameworks to impart specific properties such as redox activity or fluorescence.
Biology: It can be used in the study of enzyme inhibition or as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of Ethyl 2-(isopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The triazole ring can participate in hydrogen bonding or π-π interactions, while the isopropylamino group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate
- Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate
Uniqueness
Ethyl 2-(isopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate is unique due to the presence of the isopropylamino group, which can significantly influence its chemical reactivity and biological activity compared to other triazole-containing compounds. This structural feature can enhance its potential as a versatile intermediate in the synthesis of more complex molecules.
Biological Activity
Ethyl 2-(isopropylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate is a compound characterized by its unique structural features, including a triazole ring and an isopropylamino group. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential applications in medicinal chemistry, and comparisons with similar compounds.
The molecular formula of this compound is C10H18N4O2, with a molecular weight of 226.28 g/mol. The compound's structure includes an ethyl ester functional group and a triazole moiety, which are critical for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C10H18N4O2 |
Molecular Weight | 226.28 g/mol |
IUPAC Name | Ethyl 2-(propan-2-ylamino)-3-(1,2,4-triazol-1-yl)propanoate |
InChI Key | HHHVIALUIYTOQW-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound's binding affinity to target sites. The isopropylamino group contributes to hydrophobic interactions that further stabilize these bindings.
Potential Targets
Research indicates that this compound may interact with various biological targets:
- Enzymes : It may inhibit enzymes involved in metabolic pathways.
- Receptors : Potential binding to receptors related to inflammation and pain signaling pathways.
Biological Activity
This compound has shown promising biological activities in several studies:
Anti-inflammatory Activity
In experimental models, compounds containing triazole rings have demonstrated significant anti-inflammatory effects. For instance, related compounds exhibited up to a 68% reduction in inflammatory markers compared to standard treatments like ibuprofen .
Case Studies
Several studies have explored the biological effects of triazole-containing compounds:
- Study on Anti-inflammatory Effects : A study reported that triazole derivatives reduced inflammation markers significantly in animal models. The mechanism was linked to the inhibition of cyclooxygenase enzymes (COX), which are pivotal in inflammatory responses .
- Antimicrobial Studies : Research on structurally similar compounds indicated effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. These findings suggest that this compound could possess similar antimicrobial properties due to its structural characteristics .
Comparison with Similar Compounds
When compared to other triazole derivatives such as Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate and Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate, this compound stands out due to its unique isopropylamino group. This feature enhances its potential reactivity and biological activity compared to simpler derivatives.
Compound Name | Unique Feature |
---|---|
This compound | Isopropylamino group |
Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate | Methyl group |
Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate | No amino substitution |
Properties
Molecular Formula |
C10H18N4O2 |
---|---|
Molecular Weight |
226.28 g/mol |
IUPAC Name |
ethyl 2-(propan-2-ylamino)-3-(1,2,4-triazol-1-yl)propanoate |
InChI |
InChI=1S/C10H18N4O2/c1-4-16-10(15)9(13-8(2)3)5-14-7-11-6-12-14/h6-9,13H,4-5H2,1-3H3 |
InChI Key |
HHHVIALUIYTOQW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CN1C=NC=N1)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.